N-(4-(3-oxo-3-((4-sulfamoylphenethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, non-steroidal biologically active heterocyclic compounds were synthesized starting from 2-chloro-1- (2- (4-chlorophenyl)benzo [d]thiazol-3 (2H)-yl) ethanone . The structure configuration of newly synthesized compounds was determined by elemental analysis and various spectroscopic techniques .
Molecular Structure Analysis
The thiazole ring, which is a part of the molecule, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Chemical Reactions Analysis
The compounds were tested for their anti-inflammation, analgesic, ulcerogenic, acute toxicity, and free radical scavenging action and compared with reference drugs in albino rats . Compound 4- (2- (4-chlorophenyl)benzo [d]thiazol-3 (2H)-yl)-N- ( (3-substituted-2-hydrobenzo [d]thiazol-2-yl)methylene)thiazol-2-amine (3c) was the most active compound than the reference drug at a dose of 50 mg/kg p.o .
Scientific Research Applications
Synthesis and Reactivity
N-(4-(3-oxo-3-((4-sulfamoylphenethyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is a compound involved in various synthesis and reactivity studies. For example, Aleksandrov and El’chaninov (2017) synthesized a related compound, N-(1-Naphthyl)furan-2-carboxamide, demonstrating the process of coupling naphthalen-1-amine with furan-2-carbonyl chloride and further chemical reactions (Aleksandrov & El’chaninov, 2017). Similarly, Aleksandrov and El’chaninov (2017) also explored the synthesis of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole through a series of chemical reactions involving furan-2-carbonyl chloride (Aleksandrov & El’chaninov, 2017).
Molecular Characterization and Analysis
The molecular and electronic structures of similar compounds have been investigated. Cakmak et al. (2022) conducted a study on a thiazole-based heterocyclic amide, where they synthesized and characterized N-(thiazol-2-yl)furan-2-carboxamide, analyzing its structure through various spectroscopic techniques and theoretical modeling (Cakmak et al., 2022).
Biological Activity
Several studies have focused on the biological activity of related compounds. For instance, Patel, Patel, and Shah (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives and evaluated their antibacterial and antifungal activities (Patel, Patel, & Shah, 2015). Raval, Naik, and Desai (2012) synthesized a series of compounds including 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide, which showed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the available resources, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Properties
IUPAC Name |
N-[4-[3-oxo-3-[2-(4-sulfamoylphenyl)ethylamino]propyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c20-30(26,27)15-6-3-13(4-7-15)9-10-21-17(24)8-5-14-12-29-19(22-14)23-18(25)16-2-1-11-28-16/h1-4,6-7,11-12H,5,8-10H2,(H,21,24)(H2,20,26,27)(H,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRJVCRCGJKJDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.